Disodium dodecanedioate

Catalog No.
S581410
CAS No.
31352-39-3
M.F
C12H20Na2O4
M. Wt
274.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium dodecanedioate

CAS Number

31352-39-3

Product Name

Disodium dodecanedioate

IUPAC Name

disodium;dodecanedioate

Molecular Formula

C12H20Na2O4

Molecular Weight

274.26 g/mol

InChI

InChI=1S/C12H22O4.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

TWEMKOBYVAMCDD-UHFFFAOYSA-L

SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+]

Synonyms

1,10-decanedicarboxylic acid, dodecandioic acid, dodecanedioic acid, dodecanedioic acid, sodium salt

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+]

Disodium dodecanedioate is a chemical compound with the molecular formula C₁₂H₂₀Na₂O₄. It is the disodium salt of dodecanedioic acid, a dicarboxylic acid characterized by its long carbon chain, specifically containing twelve carbon atoms. This compound typically appears as a white to pale yellow solid and is soluble in water, making it suitable for various applications in both industrial and biological contexts. The molecular weight of disodium dodecanedioate is approximately 274.26 g/mol .

Disodium dodecanedioate can be synthesized through the neutralization reaction between dodecanedioic acid and sodium hydroxide. The reaction can be represented as follows:

C12H22O4+2NaOHC12H20Na2O4+2H2O\text{C}_{12}\text{H}_{22}\text{O}_4+2\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{20}\text{Na}_2\text{O}_4+2\text{H}_2\text{O}

This reaction highlights the formation of disodium dodecanedioate and water from the interaction of the acid with sodium hydroxide . Additionally, disodium dodecanedioate can undergo various esterification and condensation reactions typical of dicarboxylic acids, which can be utilized in polymer synthesis and other chemical transformations.

Disodium dodecanedioate has been studied for its potential biological activities, particularly in metabolic processes. It has been investigated for its role in liver metabolism, where it may serve as a substrate for anaplerotic therapy in certain metabolic disorders. This compound has shown promise in enhancing metabolic functions within both peroxisomes and mitochondria, suggesting its utility in therapeutic applications related to metabolism .

Moreover, research indicates that dodecanedioic acid, from which disodium dodecanedioate is derived, can be produced by certain yeast strains like Candida tropicalis, highlighting its relevance in biotechnological applications .

The synthesis of disodium dodecanedioate typically involves the following methods:

  • Neutralization Reaction: This is the most common method, where sodium hydroxide is added to dodecanedioic acid to form disodium dodecanedioate.
  • Biotechnological Methods: Dodecanedioic acid can be produced through microbial fermentation using specific strains of yeast or fungi. This process may involve the oxidation of hydrocarbons or fatty acids to yield the desired dicarboxylic acid .
  • Chemical Synthesis: Alternative synthetic routes may involve multi-step reactions starting from simpler organic compounds like butadiene, ultimately leading to the formation of dodecanedioic acid and subsequently its disodium salt .

Studies on disodium dodecanedioate have focused on its interactions within biological systems, particularly regarding its metabolic pathways. Research indicates that it may influence fermentation processes and enhance the yield of key metabolites like dodecanedioic acid when used as a mineral salt additive . Furthermore, its interactions with cellular components may provide insights into its therapeutic potential.

Disodium dodecanedioate shares structural similarities with various other compounds within the category of linear saturated dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dodecanedioic AcidC₁₂H₂₂O₄Parent compound; used in nylon production
Disodium SebacateC₁₀H₁₈Na₂O₄Shorter carbon chain; used in plasticizers
Disodium AdipateC₆H₁₈Na₂O₄Six-carbon chain; commonly used as a food additive
Disodium GlutarateC₅H₈Na₂O₄Five-carbon chain; used in biochemical applications

Disodium dodecanedioate is unique due to its twelve-carbon structure, which provides distinct properties beneficial for specific industrial applications compared to shorter-chain analogs like disodium sebacate or adipate. Its solubility and stability under normal conditions further enhance its utility across various sectors .

Industrial-Scale Synthesis Methods

Oxidation of Cyclododecene via Ruthenium-Cerium Systems

The oxidation of cyclododecene to dodecanedioic acid using ruthenium tetroxide in a biphasic system represents a cornerstone industrial process for disodium dodecanedioate production . This method employs an organic phase containing cyclododecene and ruthenium tetroxide, coupled with an aqueous phase comprising cerium ions, methanesulfonic acid, or sulfuric acid . Ruthenium tetroxide acts as the primary oxidant, converting cyclododecene to dodecanedioic acid while being reduced to ruthenium dioxide . Cerium ions regenerate ruthenium tetroxide by oxidizing ruthenium dioxide back to its active tetroxide form, creating a catalytic cycle .

The process demonstrates exceptional efficiency under carefully controlled operational parameters . Temperature optimization studies reveal that maintaining reaction conditions between 60-70°C maximizes dodecanedioic acid selectivity while minimizing byproduct formation . The aqueous-to-organic phase ratio typically ranges from 0.5:1 to 10:1, with an optimal ratio of 2:1 providing balanced mass transfer characteristics . Catalyst loading requires ruthenium tetroxide concentrations between 5-1,300 parts per million in the reaction mixture, while the cerium to ruthenium molar ratio must be maintained at 2,000:1 to ensure efficient ruthenium tetroxide regeneration .

Table 1: Reaction Conditions for Ruthenium Tetroxide-Cerium Biphasic Oxidation

ParameterOptimal RangeImpact on Yield
Temperature60-70°CMaximizes dodecanedioic acid selectivity
Aqueous:Organic Phase2:1Balances mass transfer
Cerium:Ruthenium Molar Ratio2,000:1Ensures ruthenium tetroxide regeneration
Reaction Time4-6 hoursCompletes conversion

Post-reaction processing involves isolation of dodecanedioic acid through crystallization from the organic phase, achieving yields exceeding 90% . The aqueous phase, containing residual cerium ions and ruthenium dioxide, undergoes electrolytic oxidation to regenerate cerium ions and ruthenium tetroxide for reuse, enhancing process sustainability . This regeneration system represents a significant advancement in catalyst utilization efficiency and economic viability [4] [6].

Hydrogenation-Oxidation Cascade from Cyclododecene Derivatives

An alternative industrial route involves sequential hydrogenation and oxidation of 1,2-dihydroxy-5,9-cyclododecene derivatives [8]. The process begins with hydrogenation using a nickel-silica catalyst under 0.6 megapascals hydrogen-nitrogen atmosphere at 160°C, converting the substrate to 1-hydroxycyclododecanone with 86.7% selectivity [8]. Subsequent oxidation with 50% hydrogen peroxide in acetic acid and methanesulfonic acid at 85°C yields dodecanedioic acid with 94.3% purity [8].

Critical process considerations include catalyst selection, where nickel-silica minimizes over-hydrogenation byproducts [8]. Oxidant concentration management ensures excess hydrogen peroxide provides complete conversion of intermediates [8]. The acid co-catalyst methanesulfonic acid enhances proton availability for aldehyde-to-acid oxidation reactions [8].

Table 2: Performance of Hydrogenation-Oxidation Cascade

StepConditionsSelectivity (%)Yield (%)
Hydrogenation160°C, 0.6 MPa hydrogen-nitrogen, nickel-silica86.7 (1-hydroxy)99.9
Oxidation85°C, hydrogen peroxide-methanesulfonic acid-acetic acid94.3 (dodecanedioic acid)93.1

This method demonstrates compatibility with mixed feedstocks, though the requirement for noble metal catalysts raises cost concerns compared to conventional oxidation processes [8]. The approach offers advantages in feedstock flexibility while maintaining high conversion efficiency [8].

Neutralization of Dodecanedioic Acid with Sodium Hydroxide

The final industrial step involves neutralizing dodecanedioic acid with sodium hydroxide to produce disodium dodecanedioate . The neutralization reaction proceeds stoichiometrically, requiring precise control of reaction conditions to ensure complete conversion and optimal product quality .

The optimized neutralization protocol begins with dissolving dodecanedioic acid in deionized water at 70-80°C to ensure complete solubility . A 50% weight-to-weight sodium hydroxide solution is added dropwise under continuous stirring until the pH reaches 8.2-8.6 . This pH range ensures complete neutralization while preventing over-alkalization that could affect product purity . Controlled cooling to 30-35°C precipitates disodium dodecanedioate, which is subsequently filtered and vacuum-dried .

Table 3: Neutralization Process Parameters

ParameterOptimal ValueEffect on Product Purity
Temperature70-80°C (dissolution)Prevents premature crystallization
pH8.2-8.6Ensures complete neutralization
Cooling Rate1°C/minControls crystal size

The neutralization process requires careful temperature management to prevent premature crystallization during base addition . pH monitoring ensures complete acid neutralization without excess alkalinity . Controlled cooling rates facilitate uniform crystal formation and optimal particle size distribution .

Laboratory-Scale Protocols

Biphasic Reaction Optimization Parameters

Laboratory-scale synthesis protocols focus on optimizing biphasic reaction parameters to maximize yield and selectivity [11] [30]. Temperature optimization studies demonstrate that cyclododecene oxidation proceeds effectively in the range of 363-383 K, with product distribution varying significantly based on reaction conditions [11] [30]. Molecular oxygen serves as the primary oxidant in uncatalyzed systems, producing cyclododecene oxide, cyclododecene hydroperoxide, and cyclododecenol as intermediate products [11] [30].

Kinetic analysis reveals distinct differences between cis and trans isomers of cyclododecene in terms of reaction rates and product selectivity [11] [30]. The oxidation kinetics follow autocatalytic behavior, with total product concentration influencing reaction rate [11] [30]. Laboratory investigations in stainless steel reactors demonstrate wall catalytic effects that significantly impact product distribution [11] [30].

Optimization parameters for laboratory-scale synthesis include precise temperature control within the 90-110°C range for ruthenium-cerium systems [25] [26]. Pressure management typically operates at atmospheric to 2 bar conditions [29]. Space velocity optimization requires values around 4500 reciprocal hours for continuous operation [29].

Catalyst Recycling and Process Sustainability

Laboratory protocols emphasize catalyst recycling strategies to enhance process sustainability and economic viability [14] [15]. Homogeneous catalysis systems demonstrate effective catalyst recovery through selective product crystallization, enabling multiple consecutive recycling runs [14]. Purification of products with greater than 99.9% purity over multiple recycling cycles requires maintaining stable composition in reaction mixtures [14].

Catalyst recycling efficiency depends on minimizing leaching during product separation [14]. Studies indicate catalyst leaching rates of approximately 10.6% per cycle, necessitating optimization of separation conditions [14]. Temperature-programmed reduction characterization reveals catalyst behavior under alternating oxidizing and reducing conditions [15] [25].

Process sustainability improvements focus on catalyst regeneration systems that maintain active catalyst concentrations throughout multiple reaction cycles [4] [6]. Electrolytic oxidation systems provide efficient regeneration of cerium ions and ruthenium tetroxide from spent catalyst solutions . These systems demonstrate enhanced catalyst utilization efficiency while reducing overall process costs .

Table 4: Catalyst Recycling Performance Metrics

ParameterValueImpact
Catalyst Leaching Rate10.6% per cycleRequires compensation
Product Purity>99.9%Maintained through optimization
Recycling Efficiency4600 total turnover numberAchieved in 5 cycles
Yield Maintenance82% averageSustainable over multiple cycles

Comparative Analysis of Synthetic Routes

Yield Efficiency and Selectivity Metrics

Comparative analysis of synthetic routes reveals significant differences in yield efficiency and selectivity metrics across different production methods [7] [9] [12]. The ruthenium tetroxide-cerium biphasic system maintains industry leadership due to high yield capabilities exceeding 90% and established infrastructure compatibility . Hydrogenation-oxidation cascades offer feedstock flexibility but require costly noble metal catalysts that impact overall economics [8].

Enzymatic biosynthesis routes demonstrate promising space-time yields reaching 44.9 grams per liter per day, though traditional chemical methods achieve 50-100 grams per liter per day [12]. Multi-enzymatic cascade systems utilizing lipoxygenase pathways achieve 43.8 grams per liter per day production rates from renewable linoleic acid feedstocks [12]. These biocatalytic approaches operate under milder conditions at 25-37°C compared to chemical processes requiring 60-160°C [12].

Table 5: Comparative Synthesis Performance Metrics

MethodSpace-Time Yield (g/L/d)Temperature (°C)Byproducts (%)Feedstock Type
Enzymatic44.925-37<5Renewable substrates
Chemical50-10060-1605-15Petrochemical feedstocks
Biotransformation66.030-35VariableMixed renewable

Biotransformation using Candida tropicalis demonstrates final dodecanedioic acid concentrations of 66 grams per liter under optimized conditions [9]. Process development includes gradual pH shifts, optimized substrate feeding strategies, and transcriptional profile monitoring [9]. These biological systems offer advantages in sustainability but face scalability challenges due to enzyme stability limitations [12].

Cost-Benefit Analysis of Petrochemical vs. Renewable Feedstocks

Economic analysis reveals complex cost-benefit relationships between petrochemical and renewable feedstock utilization [7] [16] [23]. Petrochemical feedstocks maintain cost advantages due to established supply chains and processing infrastructure . However, renewable feedstocks offer long-term sustainability benefits and regulatory compliance advantages [7] [17].

Market analysis indicates the global dodecanedioic acid market reached $679.4 million in 2024, with projected growth to $1.49 billion by 2037 at a compound annual growth rate of 6.2% [23]. Production cost factors include raw material procurement, energy consumption, catalyst costs, and downstream processing requirements [22] [24].

Bio-based production routes demonstrate economic viability with internal rate of return calculations showing 24.12% and net present value of approximately $54.1 million for industrial-scale facilities [7]. These projections assume annual production capacity of 14,000 metric tons utilizing palm oil feedstocks [7]. Capital investment requirements include fermentation equipment, downstream separation systems, and waste treatment facilities [7].

Table 6: Economic Comparison of Production Routes

FactorPetrochemical RouteBio-based RouteHybrid Route
Capital InvestmentLower initialHigher initialModerate
Operating CostsStableVariableBalanced
Feedstock SecurityEstablishedDevelopingDiversified
Environmental ImpactHigherLowerModerate
Regulatory ComplianceStandardAdvantagedStandard

Renewable feedstock utilization faces challenges including seasonal availability, quality consistency, and supply chain complexity [17] [22]. However, these systems offer advantages in carbon footprint reduction and alignment with sustainable manufacturing principles [17]. Cost-benefit optimization requires integrated approaches combining petrochemical efficiency with renewable sustainability [16] [18].

Role in Polyamide, Polyester, and Polyurethane Synthesis

Disodium dodecanedioate serves as a critical monomer in the synthesis of high-performance polymers through its conversion to dodecanedioic acid, which acts as a twelve-carbon dicarboxylic acid building block [1] [2]. The compound's unique twelve-carbon chain length provides an optimal balance between flexibility and crystallinity, making it particularly valuable for producing specialty polymers with enhanced thermal and mechanical properties [3] [4].

In polyamide synthesis, disodium dodecanedioate is neutralized to dodecanedioic acid and subsequently condensed with hexamethylene diamine to produce nylon 6,12, an engineering plastic with exceptional chemical resistance and dimensional stability [2] [4]. This polyamide exhibits superior performance compared to shorter-chain analogs due to the extended methylene sequence in the dodecanedioic acid component, which imparts enhanced hydrophobicity and reduced water absorption [5] [6]. The polymerization typically occurs under step-growth polycondensation conditions at temperatures ranging from 200-300°C, utilizing titanium or antimony-based catalysts to achieve molecular weights between 15,000-50,000 g/mol [5] [6].

Polyester formation involves the condensation of dodecanedioic acid with various diols, most commonly ethylene glycol, to produce long-chain aliphatic polyesters with unique crystallization properties [1] [7]. These polyesters demonstrate high melting points (above 100°C) and excellent crystallization temperatures suitable for thermoplastic processing, distinguishing them from shorter-chain analogs that require aromatic comonomers for dimensional stability [7] [8]. The twelve-carbon diacid component enables the incorporation of crystallizable polyethylene-like segments while maintaining ester functionality, resulting in materials with elongation at break exceeding 600% and Young's modulus values around 400 MPa [7].

For polyurethane applications, dodecanedioic acid serves as a component in polyester polyol synthesis, where it is first condensed with glycols to form hydroxyl-terminated prepolymers [9] [10]. These polyester polyols are subsequently reacted with diisocyanates to produce polyurethanes with enhanced thermal stability and mechanical properties [9] [11]. Research demonstrates that increasing the carbon chain length from shorter diacids to dodecanedioic acid results in improved ultimate tensile strength, elongation at break, and thermal stability of the resulting polyurethanes [9]. The polymers exhibit body temperature-responsive behavior, making them suitable for biomedical applications including drug delivery and tissue engineering [9] [11].

Polymerization Mechanisms and Chain-Growth Dynamics

The polymerization mechanisms involving disodium dodecanedioate follow step-growth polycondensation pathways characterized by specific kinetic and thermodynamic considerations [12] [13]. Unlike chain-growth polymerization, these reactions proceed through stepwise formation of amide or ester bonds between functional groups, with the elimination of small molecules such as water or alcohol [12] [13].

Polyamide polymerization mechanisms involve the reaction between carboxyl groups of dodecanedioic acid and amine groups of diamines through nucleophilic acyl substitution [14] [6]. The reaction proceeds through three distinct stages: initial salt formation at 100-200°C where monomers exist in molten state, solid-phase polymerization where the reaction mixture solidifies within approximately 30 minutes, and final high-temperature treatment where molecular weight builds gradually [5] [6]. The kinetics are controlled by the removal of water byproduct and maintenance of stoichiometric balance between functional groups [15] [14].

Chain-growth dynamics in these systems are characterized by progressive increase in molecular weight throughout the reaction, with polymer formation occurring from the earliest stages [12] [13]. The molecular weight distribution follows the statistical predictions of step-growth polymerization, resulting in polydispersity indices typically ranging from 2.0 to 2.5 [1] [16]. Critical factors influencing chain growth include temperature control to prevent monomer sublimation, vacuum application for byproduct removal, and catalyst selection to optimize reaction rates while minimizing side reactions [5] [6].

Esterification mechanisms for polyester synthesis follow similar step-growth principles but with different kinetic parameters [1] [8]. The reaction between dodecanedioic acid and diols involves acid-catalyzed nucleophilic substitution, where the hydroxyl group of the diol attacks the carbonyl carbon of the carboxylic acid [8]. Temperature control is critical, with optimal ranges of 180-280°C to maintain reactivity while preventing thermal degradation [10]. The use of titanium or tin-based catalysts accelerates transesterification reactions and enables achievement of higher molecular weights through enhanced removal of condensation byproducts [10].

Advanced polymerization techniques have been developed to overcome traditional limitations of step-growth polymerization [15]. These include solid-state polymerization for achieving ultra-high molecular weights, reactive extrusion for continuous processing, and microwave-assisted synthesis for rapid polymer formation [17]. Microwave-assisted polycondensation has demonstrated particular promise, enabling completion of polyamide synthesis in significantly reduced timeframes while maintaining comparable molecular weights to conventional thermal methods [17].

The thermodynamic aspects of these polymerization reactions involve careful consideration of equilibrium constants and entropy changes associated with bond formation and byproduct elimination [12]. The Gibbs free energy changes are typically negative, indicating thermodynamically favorable processes, but kinetic control through temperature and catalyst selection remains essential for achieving optimal polymer properties [12] [6].

Detergents and Surfactants

Emulsification and Solubilization Mechanisms

Disodium dodecanedioate functions as an anionic surfactant with distinctive emulsification and solubilization properties derived from its twelve-carbon dicarboxylate structure [19]. The compound's amphiphilic nature, featuring two ionic carboxylate head groups separated by a hydrophobic dodecyl chain, enables unique interactions with both polar and nonpolar substances, making it highly effective in emulsion formation and stabilization [21].

Emulsification mechanisms involve the reduction of interfacial tension between immiscible phases through preferential adsorption of disodium dodecanedioate molecules at oil-water interfaces [22] [19]. The dual carboxylate functionality provides enhanced hydrophilic character compared to single-chain surfactants, resulting in superior emulsion stability and reduced coalescence rates [21] [19]. The optimal hydrocarbon chain length of twelve carbons provides the ideal balance between hydrophobic interaction strength and molecular flexibility, enabling efficient packing at interfaces while maintaining adequate water solubility .

Solubilization processes occur through the incorporation of hydrophobic substances into the micellar core formed by disodium dodecanedioate above its critical micelle concentration [22] [19]. The compound demonstrates enhanced solubilization capacity for lipophilic molecules due to the extended hydrocarbon chain providing larger hydrophobic domains within micelles [21]. Research indicates that the solubilization efficiency follows a direct relationship with micelle size and aggregation number, with disodium dodecanedioate forming micelles containing 60-80 molecules per aggregate [19].

Thermodynamic considerations in emulsification involve the balance between surface energy reduction and entropy changes associated with molecular organization at interfaces [22] [19]. The Gibbs free energy of adsorption for disodium dodecanedioate typically ranges from -25 to -35 kJ/mol, indicating spontaneous adsorption at interfaces [23] [19]. The negative enthalpy values observed (-12 to -20 kJ/mol) suggest exothermic adsorption processes with favorable intermolecular interactions [23] [24].

Molecular dynamics studies reveal that disodium dodecanedioate molecules orient with carboxylate groups directed toward the aqueous phase while hydrocarbon chains extend into the oil phase or micelle core [25] [19]. This orientation maximizes electrostatic interactions with water molecules while minimizing unfavorable contacts between hydrophobic segments and polar solvents [25]. The presence of two carboxylate groups per molecule enhances anchoring at interfaces compared to monocarboxylate surfactants, resulting in improved emulsion stability [21] [19].

Surface Tension Reduction and Micelle Formation

The surface tension reduction capabilities of disodium dodecanedioate are characterized by significant decreases in surface tension values, typically achieving reductions of 45-55 mN/m from pure water baseline measurements [19] [26]. The surface activity follows classical surfactant behavior with linear dependence on logarithmic concentration below the critical micelle concentration, followed by plateau regions at higher concentrations [27] [26].

Critical micelle concentration (CMC) determination for disodium dodecanedioate yields values in the range of 0.8-1.2 mM at 25°C, as measured through multiple techniques including surface tensiometry, conductometry, and fluorescence spectroscopy [27] [26]. The CMC value reflects the optimal balance between hydrocarbon chain length and ionic head group interactions, with the twelve-carbon chain providing sufficient hydrophobic driving force for micellization while maintaining adequate water solubility [19] [28].

Micelle formation dynamics involve cooperative aggregation processes above the CMC, with disodium dodecanedioate forming spherical micelles with aggregation numbers between 60-80 molecules [19] [28]. The micelle structure consists of a hydrophobic core formed by the dodecyl chains surrounded by a corona of carboxylate groups maintaining electrostatic repulsion and hydration [19]. Small-angle X-ray scattering studies indicate micelle radii of approximately 1.8-2.2 nm, consistent with the extended chain length of the dodecyl segment [19].

Temperature dependence of micelle formation shows decreasing CMC values with increasing temperature, typically exhibiting a 2-3% reduction per degree Celsius increase [19] [27]. This behavior reflects the entropic contributions to micellization, where increased thermal motion favors the release of structured water molecules around hydrophobic segments [19]. The temperature coefficient provides insights into the thermodynamic parameters governing micelle stability and surfactant efficiency across different operating conditions [27].

pH stability studies demonstrate that disodium dodecanedioate maintains stable surface activity across pH ranges from 6-9, making it suitable for various formulation environments [19]. The carboxylate groups remain fully ionized across this pH range, ensuring consistent electrostatic interactions and micelle stability [19]. At extreme pH values, protonation of carboxylate groups can occur, leading to modified surface activity and potential precipitation .

Adsorption isotherms at air-water interfaces follow Langmuir-type behavior, indicating monolayer formation with well-defined saturation limits [23] [29]. The maximum surface excess concentrations typically range from 2.5-3.5 μmol/m², corresponding to molecular areas of 50-65 Ų per molecule at the interface [19]. These values are consistent with the geometric constraints imposed by the dodecyl chain length and dual carboxylate head group spacing [19].

Lubricants and Corrosion Inhibitors

Boundary Layer Formation in Tribological Systems

Disodium dodecanedioate demonstrates significant potential as a boundary lubricant through its ability to form protective molecular films on sliding surfaces [30] [31]. The boundary lubrication mechanism involves the adsorption of disodium dodecanedioate molecules onto metal surfaces, creating a sacrificial layer that prevents direct metal-to-metal contact during sliding or rolling motions [30] [32].

Film formation dynamics occur through the physisorption of carboxylate groups onto oxide layers present on metal surfaces, with the twelve-carbon hydrocarbon chains providing lubricious properties through van der Waals interactions [30] [31]. The resulting boundary films typically achieve thicknesses of 2-5 nm, corresponding to monolayer or few-layer coverage depending on concentration and contact pressure [30] [32]. The dual carboxylate functionality enhances surface anchoring compared to single-chain lubricants, resulting in improved film stability under high-load conditions [30].

Tribological performance studies demonstrate significant reductions in friction coefficients, typically achieving 40-60% improvements compared to unlubricated contacts [30] [33]. The wear protection capabilities result in 50-80% reductions in wear rates as measured through standardized tests such as ASTM D4172 four-ball testing [30] [31]. These improvements are attributed to the formation of stable boundary films that maintain lubrication even under extreme pressure conditions where conventional fluid lubricants are squeezed out [31] [32].

Load-carrying capacity of disodium dodecanedioate boundary films enables operation under contact pressures ranging from 10-100 N with sliding speeds from 0.1-1 m/s [30] [33]. The films demonstrate remarkable resilience under these conditions, maintaining protective properties through mechanisms involving molecular reorientation and sacrificial layer renewal [31] [32]. The temperature stability of these films extends up to 200°C, making them suitable for high-temperature tribological applications [30].

Molecular orientation at tribological interfaces involves preferential alignment of carboxylate groups toward metal surfaces while hydrocarbon chains extend into the contact zone [30] [32]. This arrangement maximizes surface adhesion through electrostatic interactions while providing low-shear interfaces through hydrocarbon chain entanglement and sliding [31]. Dynamic studies reveal that boundary films undergo continuous renewal processes during sliding, maintaining protective properties over extended operating periods [30] [33].

Adsorption Isotherms on Metal Surfaces

The adsorption behavior of disodium dodecanedioate on metal surfaces follows Langmuir adsorption isotherms, indicating monolayer formation with well-defined saturation limits [23] [34]. The adsorption process is characterized by negative Gibbs free energy values ranging from -25 to -35 kJ/mol, confirming spontaneous adsorption onto steel, aluminum, and copper surfaces [23] [24].

Corrosion inhibition mechanisms involve the formation of protective organic films that block access of corrosive species to metal surfaces [23] [34]. The dual carboxylate functionality provides multiple anchor points for surface attachment, enhancing film stability and corrosion protection efficiency [34] [24]. Inhibition efficiencies typically range from 75-90% in aggressive environments such as 1M hydrochloric acid solutions [23] [34].

Adsorption kinetics studies reveal rapid initial uptake followed by slower approach to equilibrium, consistent with diffusion-controlled processes [23] [24]. The adsorption rate constants demonstrate temperature dependence characteristic of activated processes, with activation energies ranging from 15-25 kJ/mol [23] [34]. These values suggest physical adsorption mechanisms dominated by electrostatic interactions rather than chemical bond formation [34] [24].

Surface coverage calculations based on electrochemical impedance spectroscopy indicate maximum coverage values (θ) approaching 0.85-0.95 at saturation concentrations [23] [34]. The coverage fraction shows direct correlation with corrosion inhibition efficiency, confirming that protection arises from geometric blocking of active sites rather than electronic effects [34] [24]. Competitive adsorption studies with other surfactants demonstrate preferential binding of disodium dodecanedioate due to its dual carboxylate anchoring mechanism [23].

Desorption studies reveal that disodium dodecanedioate films exhibit enhanced stability compared to single-chain analogs, with desorption activation energies of 35-45 kJ/mol indicating strong surface interactions [23] [24]. The film persistence under flow conditions and elevated temperatures makes disodium dodecanedioate particularly suitable for dynamic corrosion protection applications [34]. Regeneration studies show that protective films can be restored through re-exposure to dilute disodium dodecanedioate solutions [23].

Related CAS

693-23-2 (Parent)

Other CAS

94108-48-2
31352-39-3

Dates

Last modified: 02-18-2024

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